Ethyl 2-oxocyclobutanecarboxylate
Overview
Description
Ethyl 2-oxocyclobutanecarboxylate (EOCC) is a cyclic ester that has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is synthesized through a multi-step process that involves the reaction of cyclobutanone with ethyl chloroformate, followed by hydrolysis and esterification. In
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
Ethyl 2-oxocyclobutanecarboxylate and related compounds play a significant role in the synthesis of diverse heterocyclic compounds. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, ethyl 2-oxocyclododecanecarboxylate is used for synthesizing macrocyclic systems incorporating nitrogen heterocycles of different ring sizes (Zoorob et al., 2012).
2. Synthesis of Coumarin Derivatives
This compound-related compounds are also used in the synthesis of coumarin derivatives. A protocol developed for preparing ethyl 2-oxo-2H-chromene-3-carboxylates involves the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate, producing coumarin derivatives through a Knoevenagel pathway (Sairam et al., 2015).
3. Preparation of Pyrazole Derivatives
This compound-related esters are utilized in the synthesis of pyrazole derivatives. An example is the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a compound with potential antioxidant properties (Naveen et al., 2021).
4. Synthesis of Pharmaceutical Compounds
Compounds related to this compound are also synthesized for their potential antimicrobial activities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized by Knoevenagel condensation,has been studied for its antimicrobial properties (Kariyappa et al., 2016).
5. Synthesis of Organic Acids
This compound derivatives are pivotal in synthesizing various organic acids. For instance, 3-Oxocyclobutanecarboxylic acid has been produced using this compound as a starting material, demonstrating an advantageous method for large-scale preparation due to its simplicity and cost-effectiveness (Huang Bin & Zhang Zheng-lin, 2010).
properties
IUPAC Name |
ethyl 2-oxocyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)5-3-4-6(5)8/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQHBOROQVYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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